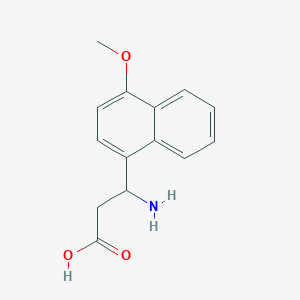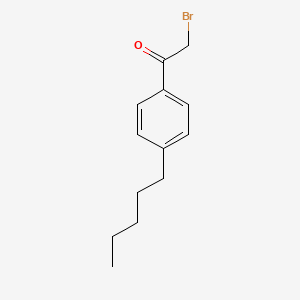
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pentyl-substituted phenyl ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One typically involves the bromination of 1-(4-Pentylphenyl)Ethan-1-One. The reaction is carried out by adding bromine to a solution of 1-(4-Pentylphenyl)Ethan-1-One in an appropriate solvent, such as chloroform or dichloromethane, under controlled temperature conditions . The reaction mixture is then stirred until the bromination is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The process parameters, such as temperature, solvent, and bromine concentration, are optimized to achieve the desired product quality and purity .
化学反应分析
Types of Reactions: 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(4-Pentylphenyl)ethanol.
Oxidation: Formation of 1-(4-Pentylphenyl)ethanoic acid or other oxidized products.
科学研究应用
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and materials for various industrial applications.
作用机制
The mechanism of action of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity and function .
相似化合物的比较
2-Bromo-1-(4-Phenylphenyl)Ethan-1-One: Similar structure but with a phenyl group instead of a pentyl group.
2-Bromo-1-(4-Bromo-2-Fluorophenyl)Ethan-1-One: Contains additional bromine and fluorine substituents on the phenyl ring.
2-Bromo-4’-(1-Pyrrolidinyl)Acetophenone: Contains a pyrrolidinyl group instead of a pentyl group.
Uniqueness: 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
属性
IUPAC Name |
2-bromo-1-(4-pentylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNDJWQMUOSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379649 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-68-3 |
Source


|
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
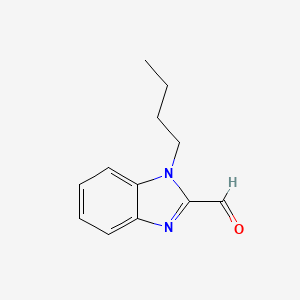
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

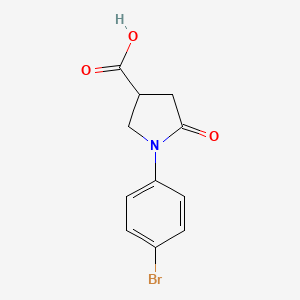
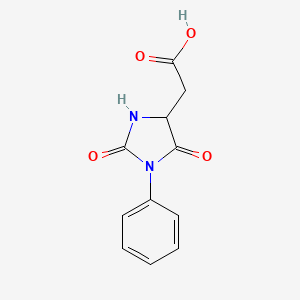
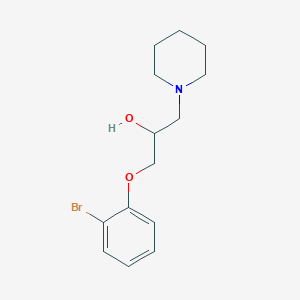
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

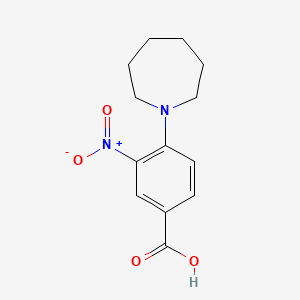
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)
